![molecular formula C8H9F3O2 B13304816 [4,5-Dimethyl-2-(trifluoromethyl)furan-3-yl]methanol](/img/structure/B13304816.png)
[4,5-Dimethyl-2-(trifluoromethyl)furan-3-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4,5-Dimethyl-2-(trifluoromethyl)furan-3-yl]methanol is an organic compound with the molecular formula C8H9F3O2 It is a derivative of furan, a heterocyclic organic compound, and contains both methyl and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4,5-Dimethyl-2-(trifluoromethyl)furan-3-yl]methanol typically involves the introduction of the trifluoromethyl group into the furan ring. One common method is the trifluoromethylation of a suitable furan precursor using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3). The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
[4,5-Dimethyl-2-(trifluoromethyl)furan-3-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted furans with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, [4,5-Dimethyl-2-(trifluoromethyl)furan-3-yl]methanol is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used as a probe to study the effects of trifluoromethyl groups on biological systems. It can also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications .
Medicine
In medicine, derivatives of this compound may exhibit pharmacological properties such as anti-inflammatory, antiviral, or anticancer activities. Research is ongoing to explore its potential as a drug candidate .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with enhanced properties. Its trifluoromethyl group can impart desirable characteristics such as increased hydrophobicity and thermal stability .
Mechanism of Action
The mechanism of action of [4,5-Dimethyl-2-(trifluoromethyl)furan-3-yl]methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Trifluoromethylfuran: Known for its antimalarial activity.
3-Fluorofuran: Inhibits HIV-1 reverse transcriptase at nanomolar levels.
2-Fluorobenzofuran: Exhibits antibacterial properties.
Uniqueness
[4,5-Dimethyl-2-(trifluoromethyl)furan-3-yl]methanol is unique due to the presence of both methyl and trifluoromethyl groups on the furan ring. This combination of substituents can enhance the compound’s chemical stability, biological activity, and potential for diverse applications compared to other similar compounds .
Properties
Molecular Formula |
C8H9F3O2 |
|---|---|
Molecular Weight |
194.15 g/mol |
IUPAC Name |
[4,5-dimethyl-2-(trifluoromethyl)furan-3-yl]methanol |
InChI |
InChI=1S/C8H9F3O2/c1-4-5(2)13-7(6(4)3-12)8(9,10)11/h12H,3H2,1-2H3 |
InChI Key |
PODGGCNRQOWPCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=C1CO)C(F)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-3-[(cyclopropylmethyl)amino]benzonitrile](/img/structure/B13304735.png)
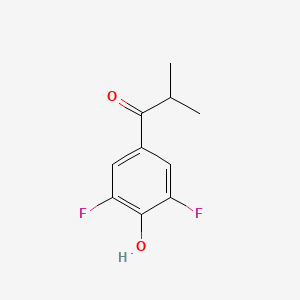
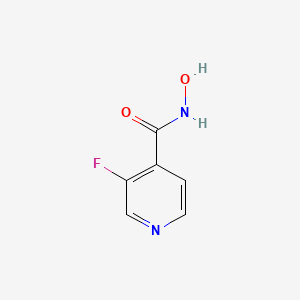
![3-{[1-(Iodomethyl)cyclohexyl]oxy}oxetane](/img/structure/B13304754.png)
![({2-Methoxybicyclo[2.2.1]heptan-2-yl}methyl)(methyl)amine](/img/structure/B13304765.png)
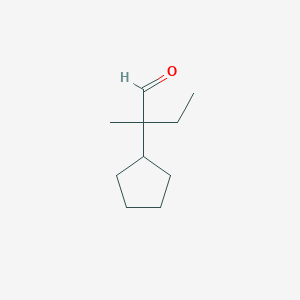
![2-[(4-Amino-1,3-dimethyl-1H-pyrazol-5-YL)oxy]ethan-1-OL](/img/structure/B13304780.png)
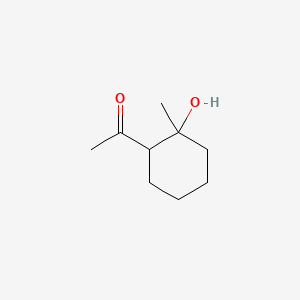
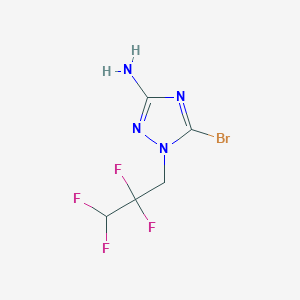
![(2-Methylbutyl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine](/img/structure/B13304805.png)
![8-Methyl-7-oxa-9-azaspiro[4.5]decane](/img/structure/B13304818.png)
![5-Methyl-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13304823.png)
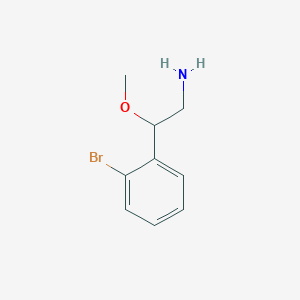
![2-{[(Azetidin-3-yl)methyl]sulfanyl}-4,5-dihydro-1,3-thiazole](/img/structure/B13304832.png)
